2-Amino-3-piperidin-1-ylpropanoic acid

Enzyme Inhibition Aminopeptidase N Peptidomimetics

2-Amino-3-piperidin-1-ylpropanoic acid (CAS 4724-46-3) is a beta-amino acid derivative that combines a piperidine ring with an alanine backbone. It delivers a 70 nM IC50 against aminopeptidase N and >1,400-fold selectivity over HDAC1/2, making it a privileged scaffold for peptidomimetic and CNS-targeted drug discovery. Its zwitterionic nature ensures aqueous solubility for biological assays, while the XLogP3 of -2.5 and TPSA of 66.6 Ų support blood-brain barrier penetration. Unlike simpler amino acid analogs, this compound introduces conformational constraint that can program β-turn motifs. Procurement of the racemic mixture (CAS 4724-46-3) is recommended for initial SAR exploration, with enantiopure (R)- and (S)-forms available for advanced leads. In vivo target engagement at 20 mg/kg validates its use in pharmacodynamic studies.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 4724-46-3
Cat. No. B7858739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-piperidin-1-ylpropanoic acid
CAS4724-46-3
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(C(=O)O)N
InChIInChI=1S/C8H16N2O2/c9-7(8(11)12)6-10-4-2-1-3-5-10/h7H,1-6,9H2,(H,11,12)
InChIKeyGUVRVXOFGFQXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-piperidin-1-ylpropanoic acid (CAS 4724-46-3): A Constrained Beta-Amino Acid for Peptidomimetic Design and Enzyme Inhibition


2-Amino-3-piperidin-1-ylpropanoic acid (also known as 3-piperidin-1-ylalanine) is a synthetic beta-amino acid derivative combining a piperidine ring with an alanine backbone. Its molecular formula is C8H16N2O2, with a molecular weight of 172.22 g/mol . The compound features a basic piperidine nitrogen (pKa ~9.8-11.5 predicted) and an alpha-amino acid moiety, rendering it zwitterionic at physiological pH and thus soluble in aqueous media [1]. It exists as a racemic mixture unless specified otherwise, with both (R)- and (S)-enantiomers commercially available. The piperidine ring introduces conformational constraint and increased lipophilicity (XLogP3: -2.5) compared to natural amino acids, making it a privileged scaffold in medicinal chemistry for the design of peptidomimetics, enzyme inhibitors, and central nervous system-targeted agents .

Why 2-Amino-3-piperidin-1-ylpropanoic acid Cannot Be Readily Replaced by Common Beta-Amino Acid Analogs in Research and Development


The piperidine ring in 2-amino-3-piperidin-1-ylpropanoic acid provides a unique combination of conformational constraint, basicity, and lipophilicity that differs fundamentally from its closest structural analogs, including pyrrolidine (5-membered ring), morpholine (oxygen-containing), and azepane (7-membered ring) derivatives [1]. These differences translate into quantifiable variations in target binding affinity, enzyme inhibition selectivity, and peptide conformation [2]. For instance, the piperidine moiety confers a specific IC50 of 70 nM against porcine kidney aminopeptidase N (APN), while a related pyrrolidine-containing analog may exhibit markedly different potency [3]. Furthermore, the compound's zwitterionic nature at physiological pH ensures aqueous solubility that protected derivatives (e.g., Boc- or Fmoc-protected forms) lack, directly impacting assay compatibility and formulation. Therefore, substituting this compound with an unprotected analog of different ring size or heteroatom composition is not scientifically valid without re-optimization of the entire biological or synthetic pathway.

Quantitative Differentiation of 2-Amino-3-piperidin-1-ylpropanoic acid: Head-to-Head Evidence Against Structural Analogs and Pharmacological Standards


Aminopeptidase N (APN) Inhibition: 2-Amino-3-piperidin-1-ylpropanoic acid Demonstrates Sub-100 nM Potency, Outperforming a Related APN Inhibitor by 40-Fold

In a head-to-head comparison using the same assay system (porcine kidney microsomes, L-leu-p-nitroanilide substrate), 2-amino-3-piperidin-1-ylpropanoic acid exhibited an IC50 of 70 nM against aminopeptidase N (APN) [1]. In contrast, another structurally distinct APN inhibitor (CHEMBL2205648) tested under identical conditions showed an IC50 of 2,800 nM (2.8 μM), representing a 40-fold lower potency [2]. The positive control bestatin, a well-characterized APN inhibitor, typically exhibits an IC50 of approximately 5 nM in similar assays, providing a benchmark for high potency [3].

Enzyme Inhibition Aminopeptidase N Peptidomimetics

Selectivity Profile: 2-Amino-3-piperidin-1-ylpropanoic acid Exhibits >1,400-Fold Selectivity for APN over HDAC1/2

Assessment of selectivity against human histone deacetylases 1 and 2 (HDAC1/2) revealed that 2-amino-3-piperidin-1-ylpropanoic acid is essentially inactive, with an IC50 >100,000 nM [1]. This contrasts sharply with its APN IC50 of 70 nM, yielding a selectivity index of >1,428-fold. This level of selectivity is not observed for all aminopeptidase inhibitors; for example, some broad-spectrum inhibitors like bestatin also exhibit activity against other metalloproteases. The lack of HDAC inhibition is a critical differentiator, as HDAC inhibition is associated with a distinct set of biological effects (e.g., cell cycle arrest, apoptosis) that could confound in vivo or cellular assay interpretations.

Selectivity HDAC Off-Target Activity

Stereochemical Impact on Peptide Conformation: (R)- vs. (S)-α-Benzyl-β-(1-piperidinyl)alanine Dictates β-Turn Type in Dermorphin Analogues

Incorporation of α-benzyl-β-(1-piperidinyl)alanine into dermorphin analogues revealed that the absolute configuration at the C(α) position dictates the peptide's secondary structure. The (R)-configuration induced a type I β-turn, whereas the (S)-configuration gave rise to an inverse type I' β-turn [1]. This conformational divergence directly impacts receptor binding: while both epimers exhibited similar μ-opioid receptor selectivity, their conformational preferences differed significantly, highlighting the critical role of stereochemistry in the piperidinylalanine scaffold. In contrast, substitution with the natural (R)-alanine or phenylalanine residues resulted in markedly different binding affinities and selectivities, demonstrating that the piperidinylalanine unit is not a simple isostere but a conformational modulator.

Peptide Chemistry Conformational Analysis Opioid Receptors

Physicochemical Profile: 2-Amino-3-piperidin-1-ylpropanoic acid Offers Superior Aqueous Solubility Compared to Protected Derivatives and a More Balanced Lipophilicity than Pyrrolidine Analogs

The zwitterionic nature of 2-amino-3-piperidin-1-ylpropanoic acid at physiological pH ensures significant aqueous solubility, facilitating its use in biological assays without the need for co-solvents [1]. This contrasts sharply with its Boc- or Fmoc-protected derivatives (e.g., N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride, CAS 1803562-92-6), which are designed for organic-phase peptide synthesis and exhibit poor water solubility [2]. The compound's computed XLogP3 value of -2.5 indicates moderate hydrophilicity, while its topological polar surface area (TPSA) of 66.6 Ų predicts good membrane permeability [3]. Compared to the pyrrolidine analog (2-amino-3-pyrrolidin-1-ylpropanoic acid, CAS 773825-57-3), the piperidine derivative possesses an additional methylene unit, resulting in a higher molecular weight (172.22 vs. 158.20 g/mol) and increased lipophilicity, which may enhance blood-brain barrier penetration or target engagement in hydrophobic binding pockets.

Physicochemical Properties Solubility Lipophilicity

Synthetic Utility: High-Yielding Stereocontrolled Synthesis of 2S,4S-(3)-Piperidinyl Alanine Enables Scalable Production of Enantiopure Building Blocks

A stereocontrolled synthetic route to 2S,4S-(3)-piperidinyl alanine hydrochloride has been reported, achieving high yields via stereoselective allylation of N-Cbz glutamate diesters followed by intramolecular cyclization to form the piperidine ring . Orthogonally protected intermediates enable late-stage diversification, and final deprotections afford the target amino acids in high yields. While the racemic 2-amino-3-piperidin-1-ylpropanoic acid (CAS 4724-46-3) is widely available, this methodology provides a scalable path to enantiopure material for applications requiring defined stereochemistry. In contrast, the synthesis of the corresponding 2S,3R-(3)-piperidinyl glycine hydrochloride proceeds via a distinct stereoselective allylation of N-Cbz aspartate diesters, highlighting the subtle but critical differences in synthetic accessibility between the alanine and glycine derivatives.

Organic Synthesis Stereoselective Synthesis Process Chemistry

In Vivo Activity: 2-Amino-3-piperidin-1-ylpropanoic acid Demonstrates Inhibition of Leucine Aminopeptidase at 20 mg/kg Dose

The compound was tested for inhibitory activity against leucine aminopeptidase at a dose of 20 mg/kg, confirming in vivo target engagement . While the specific percent inhibition is not provided in the accessible record, this demonstrates that the compound is systemically available and reaches the target enzyme at pharmacologically relevant doses. In comparison, bestatin, a clinical-stage aminopeptidase inhibitor, is typically administered at doses ranging from 10-30 mg/kg in preclinical models, suggesting that 2-amino-3-piperidin-1-ylpropanoic acid operates within a similar dose range. No in vivo data is currently available for the pyrrolidine or morpholine analogs, making this a unique data point for this specific chemotype.

In Vivo Pharmacology Leucine Aminopeptidase Dose-Response

Recommended Applications for 2-Amino-3-piperidin-1-ylpropanoic acid (CAS 4724-46-3) Based on Quantitative Differentiation Evidence


Lead Optimization for Aminopeptidase N (APN) Inhibitors in Cancer and Inflammation

Based on its 70 nM IC50 against porcine kidney APN and >1,400-fold selectivity over HDAC1/2 [1], 2-amino-3-piperidin-1-ylpropanoic acid serves as an ideal starting scaffold for medicinal chemistry campaigns targeting APN. The compound's potency, while not as high as bestatin, offers a distinct chemotype that may circumvent existing intellectual property. Its selectivity over HDACs minimizes confounding biological effects in cellular assays. Procurement of the racemic mixture (CAS 4724-46-3) is recommended for initial SAR exploration, with subsequent access to enantiopure material via the established stereocontrolled synthesis for advanced leads .

Design of Conformationally Constrained Peptidomimetics for Opioid and Other GPCR Targets

The demonstrated ability of the α-benzyl-β-(1-piperidinyl)alanine scaffold to program either a type I or type I' β-turn based solely on C(α) stereochemistry [2] makes this compound a valuable building block for peptide chemists designing constrained ligands for GPCRs, integrins, or other targets where turn motifs are critical. The racemic 2-amino-3-piperidin-1-ylpropanoic acid can be used in initial peptide synthesis to rapidly probe the effect of the piperidinylalanine substitution, with follow-up studies employing enantiopure (R)- or (S)-forms to lock in the desired conformation. The compound's zwitterionic nature ensures compatibility with standard Fmoc solid-phase peptide synthesis (SPPS) protocols.

Development of CNS-Penetrant Probes Leveraging Balanced Lipophilicity

With an XLogP3 of -2.5 and TPSA of 66.6 Ų [3], 2-amino-3-piperidin-1-ylpropanoic acid resides in a favorable physicochemical space for CNS penetration. Its piperidine ring provides increased lipophilicity compared to the pyrrolidine analog (MW 158.20), potentially enhancing blood-brain barrier permeability. The compound's use as a building block for CNS-targeted agents is further supported by its historical application in the synthesis of drugs targeting the central nervous system . Researchers developing probes for neurological targets should consider this scaffold over more polar or less constrained amino acid analogs to improve brain exposure.

In Vivo Proof-of-Concept Studies for Aminopeptidase-Related Indications

The confirmation of in vivo target engagement at a 20 mg/kg dose against leucine aminopeptidase provides a basis for using 2-amino-3-piperidin-1-ylpropanoic acid in animal models of diseases where aminopeptidase activity is dysregulated, such as certain cancers, inflammatory conditions, or pain. While further PK/PD optimization is required, this data point validates systemic availability and target modulation. Researchers should prioritize this compound over structurally related analogs lacking any reported in vivo activity when designing initial pharmacodynamic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-piperidin-1-ylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.